![molecular formula C5H2BrClN4 B6202658 2-azido-5-bromo-3-chloropyridine CAS No. 1695650-83-9](/img/new.no-structure.jpg)
2-azido-5-bromo-3-chloropyridine
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Overview
Description
2-Azido-5-bromo-3-chloropyridine is a heterocyclic organic compound with the molecular formula C5H2BrClN4 It is a derivative of pyridine, characterized by the presence of azido, bromo, and chloro substituents on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-azido-5-bromo-3-chloropyridine typically involves the halogenation of pyridine derivatives followed by azidation. One common method includes the bromination and chlorination of pyridine to introduce the bromo and chloro substituents, respectively. Subsequent azidation using sodium azide (NaN3) in the presence of a suitable solvent, such as dimethylformamide (DMF), yields the desired compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 2-Azido-5-bromo-3-chloropyridine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.
Coupling Reactions: The bromo and chloro substituents make this compound suitable for cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) in DMF.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate (K2CO3) in solvents such as ethanol or water.
Major Products:
Amines: Formed through azido group substitution.
Biaryl Compounds: Resulting from Suzuki-Miyaura coupling reactions.
Scientific Research Applications
2-Azido-5-bromo-3-chloropyridine is utilized in various scientific research fields:
Chemistry: As a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Potential use in the development of bioactive compounds and probes for studying biological systems.
Medicine: Exploration as a precursor for pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Application in the synthesis of agrochemicals, dyes, and materials science.
Mechanism of Action
The mechanism of action of 2-azido-5-bromo-3-chloropyridine primarily involves its reactivity due to the azido, bromo, and chloro groups. The azido group can undergo reduction to form amines, which can interact with various biological targets. The bromo and chloro substituents facilitate cross-coupling reactions, enabling the formation of complex molecular structures. These interactions and transformations are crucial for its applications in medicinal chemistry and materials science .
Comparison with Similar Compounds
- 2-Azido-5-bromo-3-fluoropyridine
- 2-Azido-5-chloro-3-bromopyridine
- 2-Azido-5-iodo-3-chloropyridine
Uniqueness: 2-Azido-5-bromo-3-chloropyridine is unique due to the specific combination of azido, bromo, and chloro substituents on the pyridine ring. This combination imparts distinct reactivity and versatility in synthetic applications, making it a valuable compound in organic synthesis and medicinal chemistry.
Biological Activity
2-Azido-5-bromo-3-chloropyridine (CAS No. 1695650-83-9) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and applications in drug development.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Pyridine Ring : A six-membered aromatic ring containing nitrogen.
- Substituents : The presence of an azido group (-N₃), a bromo group (-Br), and a chloro group (-Cl) at specific positions enhances the compound's reactivity and biological activity.
Synthesis
The synthesis of this compound can be achieved through various methods, including:
- Nucleophilic Substitution : The introduction of the azido group can be performed using sodium azide in the presence of a suitable solvent.
- Halogenation Reactions : Bromination and chlorination can be carried out through electrophilic aromatic substitution.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism involves disruption of bacterial cell membranes, leading to cell lysis.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In a study assessing its effects on cancer cell lines, it was found to induce apoptosis in human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. The proposed mechanism involves the activation of caspase pathways, which are critical for programmed cell death.
Enzyme Inhibition
This compound has been identified as a potential inhibitor of certain enzymes involved in cancer progression. For instance, it has demonstrated inhibitory activity against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The binding affinity to CDK2 was reported with a Ki value of 12 µM, indicating moderate potency.
Study on Antimicrobial Activity
A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against a panel of pathogens. The results showed that the compound inhibited bacterial growth at concentrations lower than those required for conventional antibiotics, suggesting its potential as an alternative therapeutic agent.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 8 µg/mL |
S. aureus | 4 µg/mL |
Pseudomonas aeruginosa | 16 µg/mL |
Study on Anticancer Activity
In another study focusing on its anticancer properties, this compound was tested against multiple cancer cell lines. The findings indicated that the compound selectively induced apoptosis in MCF-7 cells while sparing normal fibroblast cells, highlighting its potential for targeted cancer therapy.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Cell Membranes : Disruption of membrane integrity leads to bacterial cell death.
- Enzymatic Pathways : Inhibition of CDKs prevents cell cycle progression, contributing to its anticancer effects.
- Apoptotic Pathways : Induction of apoptosis through caspase activation illustrates its potential in cancer treatment.
Properties
CAS No. |
1695650-83-9 |
---|---|
Molecular Formula |
C5H2BrClN4 |
Molecular Weight |
233.45 g/mol |
IUPAC Name |
2-azido-5-bromo-3-chloropyridine |
InChI |
InChI=1S/C5H2BrClN4/c6-3-1-4(7)5(9-2-3)10-11-8/h1-2H |
InChI Key |
YXFHXUGRIZLHQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1Cl)N=[N+]=[N-])Br |
Purity |
95 |
Origin of Product |
United States |
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